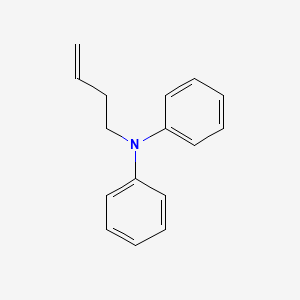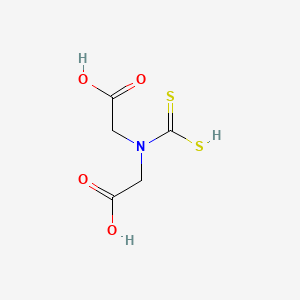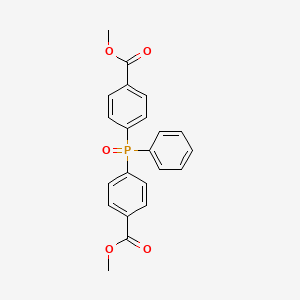
Dimethyl 4,4'-(phenylphosphoryl)dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4,4’-(phenylphosphoryl)dibenzoate is an organic compound with the molecular formula C22H19O5P. This compound is known for its unique structural features, which include a phenylphosphoryl group attached to two benzoate moieties. It is used in various scientific research applications due to its interesting chemical properties and potential for diverse reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 4,4’-(phenylphosphoryl)dibenzoate can be synthesized through a multi-step reaction process. One common method involves the reaction of 4,4’-(phenylphosphoryl)dibenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of dimethyl 4,4’-(phenylphosphoryl)dibenzoate may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the production process, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4,4’-(phenylphosphoryl)dibenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxide derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The benzoate moieties can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxide derivatives, reduced phosphine compounds, and various substituted benzoate derivatives .
Scientific Research Applications
Dimethyl 4,4’-(phenylphosphoryl)dibenzoate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of dimethyl 4,4’-(phenylphosphoryl)dibenzoate involves its interaction with specific molecular targets and pathways. The phosphoryl group can participate in various biochemical reactions, influencing cellular processes such as signal transduction and enzyme activity. The compound’s effects are mediated through its ability to form stable complexes with proteins and other biomolecules, modulating their function and activity .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 4,4’-(methylenebis(azanediyl))dibenzoate
- Dimethyl 4,4’-(phenylphosphinylylidene)bisbenzoate
- Dimethyl 4,4’-(diphenylphosphoryl)dibenzoate
Uniqueness
Dimethyl 4,4’-(phenylphosphoryl)dibenzoate is unique due to its specific structural features, which include a phenylphosphoryl group. This structural motif imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various scientific applications .
Properties
CAS No. |
47563-54-2 |
|---|---|
Molecular Formula |
C22H19O5P |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
methyl 4-[(4-methoxycarbonylphenyl)-phenylphosphoryl]benzoate |
InChI |
InChI=1S/C22H19O5P/c1-26-21(23)16-8-12-19(13-9-16)28(25,18-6-4-3-5-7-18)20-14-10-17(11-15-20)22(24)27-2/h3-15H,1-2H3 |
InChI Key |
RPXVCJBDTFPXJP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-Methoxy-4-(octyloxy)phenyl]but-3-EN-2-one](/img/structure/B14668383.png)
![1H-Pyrazol-3-amine, 4-[[4-(ethylsulfonyl)-2-nitrophenyl]azo]-5-methyl-1-phenyl-](/img/structure/B14668405.png)
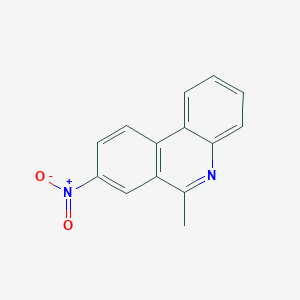
![2,2'-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine)](/img/structure/B14668427.png)
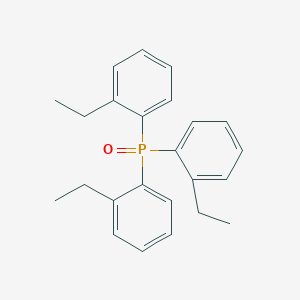


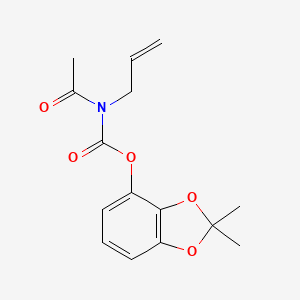
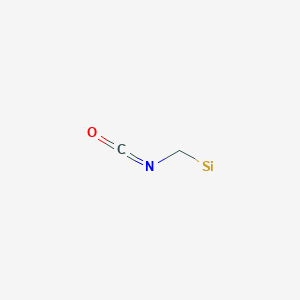
![N,N-Dimethyl-2-[4-(1-phenylethenyl)phenoxy]ethan-1-amine](/img/structure/B14668470.png)
![1,1',1''-{[(4-Nitrophenyl)methoxy]methanetriyl}tribenzene](/img/structure/B14668472.png)
![Pyridinium, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14668475.png)
